molecular formula C17H16ClN5O2 B2990747 4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005303-37-6

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2990747
CAS RN: 1005303-37-6
M. Wt: 357.8
InChI Key: FWNAVYJUJPANHA-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, also known as TAK-915, is a novel compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of the GABA-A α2,3 subtype receptors and has shown promising results in the treatment of various neurological disorders.

Scientific Research Applications

Antimicrobial Activities

  • Novel triazole derivatives, including some with structural elements similar to the target compound, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. These compounds could have implications in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

  • Research into benzodifuranyl derivatives, tetrazolopyrimidines, and oxadiazepines derived from specific organic precursors has demonstrated significant anti-inflammatory and analgesic activities, with certain compounds showing high inhibitory activity on COX-2 selectivity. These findings are pivotal for designing new anticancer and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Gastrokinetic Agents

  • A series of benzamides, including 4-amino-5-chloro-2-ethoxy derivatives, have been identified as potent gastrokinetic agents. These compounds exhibit significant activity in enhancing gastric emptying, providing a basis for potential therapeutic applications in gastrointestinal motility disorders (Kato et al., 1992).

Coordination Networks and NLO Properties

  • Studies on tetrazolate-yl acylamide tectons with cadmium dichloride have led to the synthesis of crystalline coordination networks with significant second harmonic generation (SHG) efficiencies. The substituents' effects on these tectons influence the structural topologies and nonlinear optical properties of the resulting coordination networks, suggesting potential applications in materials science (Liao et al., 2013).

properties

IUPAC Name

4-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNAVYJUJPANHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

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